Cas no 1536621-92-7 (2-(4-chloro-2-fluorophenyl)-1-methylpiperazine)

2-(4-Chloro-2-fluorophenyl)-1-methylpiperazine is a fluorinated and chlorinated phenylpiperazine derivative with potential applications in pharmaceutical and agrochemical research. Its unique structure, featuring both chloro and fluoro substituents on the phenyl ring, enhances its reactivity and binding affinity in molecular interactions. The methyl group on the piperazine nitrogen contributes to improved metabolic stability, making it a valuable intermediate in the synthesis of bioactive compounds. This compound is particularly useful in the development of CNS-targeting agents due to its piperazine core, which is commonly found in neurologically active molecules. High purity and consistent synthesis protocols ensure reliable performance in research and industrial applications.
2-(4-chloro-2-fluorophenyl)-1-methylpiperazine structure
1536621-92-7 structure
Product name:2-(4-chloro-2-fluorophenyl)-1-methylpiperazine
CAS No:1536621-92-7
MF:C11H14ClFN2
Molecular Weight:228.693665027618
CID:5874497
PubChem ID:82680844

2-(4-chloro-2-fluorophenyl)-1-methylpiperazine 化学的及び物理的性質

名前と識別子

    • 2-(4-chloro-2-fluorophenyl)-1-methylpiperazine
    • 1536621-92-7
    • EN300-1967820
    • インチ: 1S/C11H14ClFN2/c1-15-5-4-14-7-11(15)9-3-2-8(12)6-10(9)13/h2-3,6,11,14H,4-5,7H2,1H3
    • InChIKey: OWZUKLVYXDGJSB-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=C(C=1)F)C1CNCCN1C

計算された属性

  • 精确分子量: 228.0829543g/mol
  • 同位素质量: 228.0829543g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 15
  • 回転可能化学結合数: 1
  • 複雑さ: 215
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.9
  • トポロジー分子極性表面積: 15.3Ų

2-(4-chloro-2-fluorophenyl)-1-methylpiperazine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1967820-5.0g
2-(4-chloro-2-fluorophenyl)-1-methylpiperazine
1536621-92-7
5g
$3396.0 2023-06-03
Enamine
EN300-1967820-0.1g
2-(4-chloro-2-fluorophenyl)-1-methylpiperazine
1536621-92-7
0.1g
$1031.0 2023-09-16
Enamine
EN300-1967820-0.05g
2-(4-chloro-2-fluorophenyl)-1-methylpiperazine
1536621-92-7
0.05g
$983.0 2023-09-16
Enamine
EN300-1967820-1.0g
2-(4-chloro-2-fluorophenyl)-1-methylpiperazine
1536621-92-7
1g
$1172.0 2023-06-03
Enamine
EN300-1967820-2.5g
2-(4-chloro-2-fluorophenyl)-1-methylpiperazine
1536621-92-7
2.5g
$2295.0 2023-09-16
Enamine
EN300-1967820-10g
2-(4-chloro-2-fluorophenyl)-1-methylpiperazine
1536621-92-7
10g
$5037.0 2023-09-16
Enamine
EN300-1967820-1g
2-(4-chloro-2-fluorophenyl)-1-methylpiperazine
1536621-92-7
1g
$1172.0 2023-09-16
Enamine
EN300-1967820-5g
2-(4-chloro-2-fluorophenyl)-1-methylpiperazine
1536621-92-7
5g
$3396.0 2023-09-16
Enamine
EN300-1967820-0.25g
2-(4-chloro-2-fluorophenyl)-1-methylpiperazine
1536621-92-7
0.25g
$1078.0 2023-09-16
Enamine
EN300-1967820-10.0g
2-(4-chloro-2-fluorophenyl)-1-methylpiperazine
1536621-92-7
10g
$5037.0 2023-06-03

2-(4-chloro-2-fluorophenyl)-1-methylpiperazine 関連文献

2-(4-chloro-2-fluorophenyl)-1-methylpiperazineに関する追加情報

Comprehensive Overview of 2-(4-chloro-2-fluorophenyl)-1-methylpiperazine (CAS No. 1536621-92-7)

2-(4-chloro-2-fluorophenyl)-1-methylpiperazine (CAS No. 1536621-92-7) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This compound, characterized by its unique piperazine backbone and substituted phenyl ring, is widely studied for its potential applications in drug discovery and development. Researchers are particularly interested in its structural properties, which make it a promising candidate for modulating biological targets.

The molecular structure of 2-(4-chloro-2-fluorophenyl)-1-methylpiperazine features a chloro-fluorophenyl group attached to a methylpiperazine moiety. This combination of functional groups contributes to its distinct chemical reactivity and solubility profile. The presence of both chloro and fluoro substituents enhances its stability and bioavailability, making it a valuable intermediate in synthetic chemistry. Recent studies have explored its role in the design of novel therapeutic agents, particularly in the fields of central nervous system (CNS) disorders and metabolic diseases.

In the context of current trends, 2-(4-chloro-2-fluorophenyl)-1-methylpiperazine aligns with the growing demand for small-molecule drug candidates and precision medicine. The compound's ability to interact with specific receptors has sparked interest in its potential for treating conditions such as neurodegenerative diseases and mood disorders. Additionally, its SAR (Structure-Activity Relationship) studies are frequently cited in academic literature, highlighting its relevance in modern pharmacology.

From a synthetic perspective, the preparation of 2-(4-chloro-2-fluorophenyl)-1-methylpiperazine involves multi-step organic reactions, including alkylation and aromatic substitution. Researchers often optimize these processes to improve yield and purity, ensuring the compound meets the stringent requirements of pharmaceutical applications. Analytical techniques such as HPLC, NMR, and mass spectrometry are routinely employed to characterize its properties and confirm its structural integrity.

The compound's physicochemical properties, including its logP and pKa, are critical for understanding its behavior in biological systems. These parameters influence its absorption, distribution, and metabolism, which are key considerations in drug development. Furthermore, its compatibility with various formulation strategies makes it a versatile candidate for oral and injectable dosage forms.

As the pharmaceutical industry continues to explore targeted therapies, 2-(4-chloro-2-fluorophenyl)-1-methylpiperazine remains a compound of interest. Its potential applications extend beyond traditional medicine, with emerging research investigating its use in diagnostic imaging and biomarker development. The compound's versatility and adaptability underscore its importance in advancing scientific knowledge and therapeutic innovation.

In summary, 2-(4-chloro-2-fluorophenyl)-1-methylpiperazine (CAS No. 1536621-92-7) represents a compelling area of study in contemporary chemistry and pharmacology. Its unique structural features, combined with its broad applicability, position it as a valuable tool for researchers and industry professionals alike. As scientific inquiry progresses, this compound is likely to play an increasingly prominent role in the development of next-generation therapeutics.

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